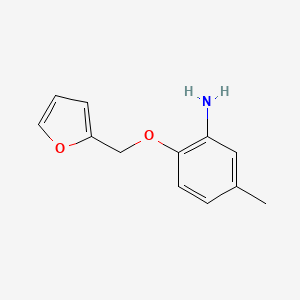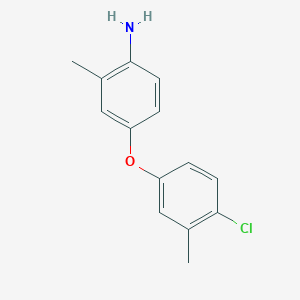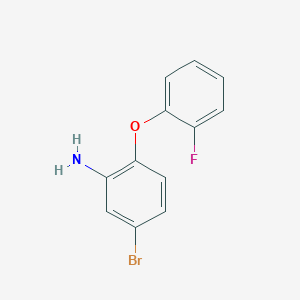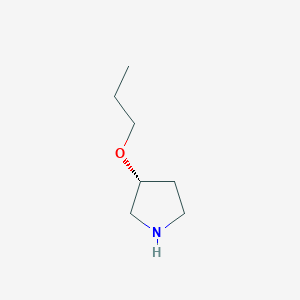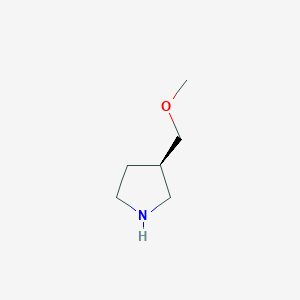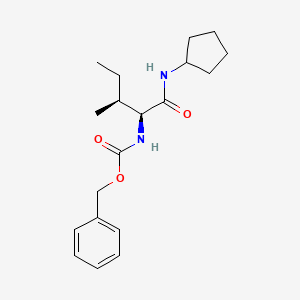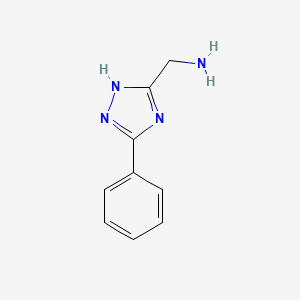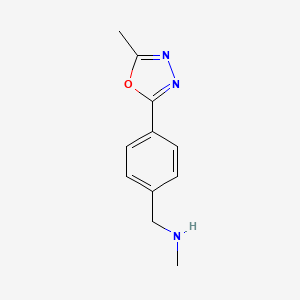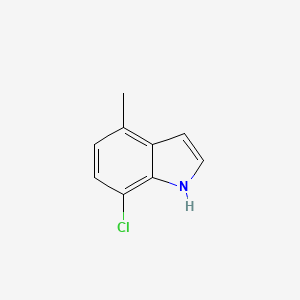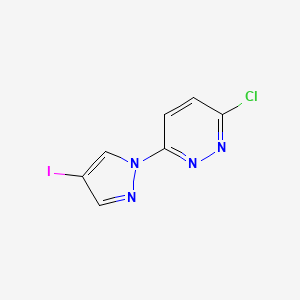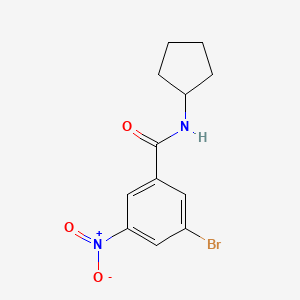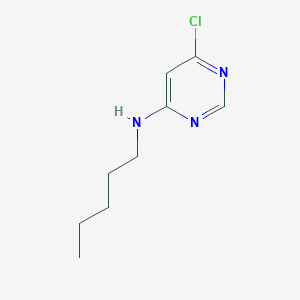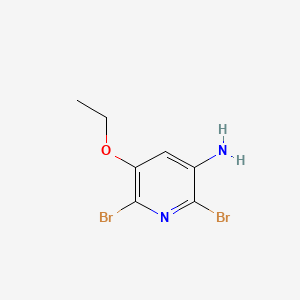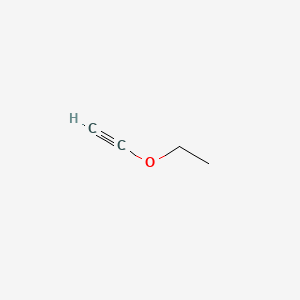
Ethoxyethyne
描述
作用机制
Target of Action
Ethoxyethyne, also known as Ethoxyacetylene, is an organic compound with the chemical formula C4H6O
Mode of Action
Ethers like this compound are known to induce feelings of mucosal irritation by physical adsorption to receptors in the mucous membranes . For propyl ether, it is known that rapid initiation of the irritative effects is followed immediately by a very rapid desensitization reaction .
Pharmacokinetics
It’s known that absorbed diethyl ether, a similar compound, is largely exhaled unchanged, with the rest broken down to yield metabolites such as ethanol and acetate .
Result of Action
Ethers like this compound are known to cause mucosal irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage conditions are recommended to be 2-8°C . It’s slightly miscible with water and has a flash point of -20°F, indicating that it’s highly flammable . Therefore, safety measures should be taken when handling this compound.
生化分析
Biochemical Properties
Ethoxyethyne plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It is known to interact with enzymes such as N-vinylamides and triflic anhydride in the synthesis of pyridines . Additionally, this compound undergoes Meyer-Schuster rearrangement to form α,β-unsaturated esters from ketones . These interactions highlight the compound’s versatility in biochemical processes, making it a valuable reagent in organic synthesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect cell function by interacting with specific proteins and enzymes involved in these pathways . For example, its interaction with ketones during the Meyer-Schuster rearrangement can impact cellular metabolism by altering the levels of α,β-unsaturated esters, which are essential intermediates in various metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to N-vinylamides and triflic anhydride, facilitating the synthesis of pyridines . This binding interaction is crucial for the compound’s reactivity and its ability to participate in complex biochemical reactions. Additionally, this compound’s role in the Meyer-Schuster rearrangement involves enzyme activation, leading to the formation of α,β-unsaturated esters from ketones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be stable under specific storage conditions (2-8°C) but can degrade when exposed to higher temperatures or light . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where its reactivity with biomolecules can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can participate in biochemical reactions without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate various biochemical reactions. One notable pathway is the Meyer-Schuster rearrangement, where this compound reacts with ketones to form α,β-unsaturated esters . This reaction is catalyzed by specific enzymes and requires the presence of cofactors to proceed efficiently. The involvement of this compound in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . This compound’s transport and distribution are crucial for its biochemical activity, as they determine the compound’s availability for participation in biochemical reactions.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound is present in the right cellular environment to participate in biochemical reactions. The compound’s activity can be modulated by its localization, influencing its overall impact on cellular processes.
准备方法
Ethoxyethyne can be synthesized through several methods. One common synthetic route involves the reaction of ethyl alcohol (ethanol) with acetylene in the presence of a strong base, such as sodium amide (NaNH2), to form this compound . The reaction conditions typically require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production of this compound often involves the use of ethyl vinyl ether and acetylene in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction . This method allows for the efficient production of this compound on a larger scale.
化学反应分析
Ethoxyethyne undergoes various chemical reactions, including:
科学研究应用
Ethoxyethyne has several applications in scientific research:
相似化合物的比较
Ethoxyethyne is unique among acetylenic ethers due to its specific combination of ethynyl and ethoxy groups. Similar compounds include:
Ethyl vinyl ether (C4H8O): Lacks the triple bond present in this compound, making it less reactive in certain types of reactions.
Diethyl ether (C4H10O): Contains two ethyl groups attached to an oxygen atom, differing significantly in reactivity and applications compared to this compound.
Methyl ethynyl ether (C3H4O): Similar to this compound but with a methyl group instead of an ethyl group, leading to differences in physical and chemical properties.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
ethynoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-3-5-4-2/h1H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYNMYVRWWCRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28158-33-0 | |
| Record name | Ether, ethyl ethynyl, polymers | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80239114 | |
| Record name | Ether, ethyl ethynyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927-80-0 | |
| Record name | Ethyne, ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, ethyl ethynyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, ethyl ethynyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl ethynyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethoxyethyne | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8RFM34GMK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethoxyethyne?
A1: The molecular formula of this compound is C4H6O. Its molecular weight is 70.09 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, the microwave spectrum of this compound has been studied. []
Q3: How does this compound react with butynedioic acid?
A3: this compound reacts readily with butynedioic acid in ether to form an anhydride product (C12H16O7). This reaction likely proceeds through a bis-ketene intermediate. When the reaction is performed in alcohol, tetraethyl DL-butane-1,2,3,4-tetracarboxylate is obtained. []
Q4: Can this compound be used in peptide synthesis?
A4: Yes, this compound has been employed in peptide synthesis. Boiling equivalent amounts of N-acylamino-acids and amino-ester hydrochlorides with this compound in ethyl acetate containing a small amount of water can produce dipeptides in good yield and optical purity. []
Q5: What is the outcome of reacting this compound with mercaptans?
A5: Ethoxyethynylcarbinols react with mercaptans in the presence of peroxides to yield ethoxy-ethylmercaptobut-1-ene-3-ol derivatives. These compounds can undergo rearrangement to form 2-ethylmercapto-3-methylcrotonaldehyde derivatives. []
Q6: Can this compound be used to synthesize γ-lactones?
A6: Yes, hydrolysis or pyrolysis of 4-hydroxyalkynyl ethers, which can be synthesized from epoxides and ethoxyethynyllithium, leads to the formation of γ-lactones in good yields. []
Q7: How does this compound react with phenols and alcohols?
A7: The reaction of this compound with phenols and alcohols can yield either orthoacetates or ketene acetals depending on the reaction conditions and the steric hindrance of the phenol. []
Q8: Can this compound be used to synthesize rhenabenzenes?
A8: Yes, this compound can react with rhenacyclobutadienes to form rhenabenzenes. These rhenabenzenes exhibit aromatic character, as supported by NMR, X-ray crystallography, and aromatic stabilization energy calculations. [, ]
Q9: How does this compound react with carbon dioxide in the presence of a nickel catalyst?
A9: this compound undergoes a cycloaddition reaction with carbon dioxide in the presence of nickel(0)-phosphine complexes as catalysts to selectively produce 4,5-diethoxy-α-pyrone. [, ]
Q10: What is the role of this compound in the synthesis of osmium clusters?
A10: this compound reacts with a triosmium cluster to form two isomeric ethanol adducts. These adducts are formed by ethoxy group addition to the alkyne moiety. Further reactions can lead to the formation of various osmium clusters containing ethoxyvinylidene and this compound ligands. [, ]
Q11: Can this compound undergo cycloaddition reactions?
A11: Yes, this compound participates in both [2+2] and [4+2] cycloaddition reactions. For example, it reacts with 1-acetyl-2-oxo-1H-indolin-3-ylideneacetophenones to form pyrano[2,3-b]indoles through a [4+2] cycloaddition and 3-propenylideneindolin-2-ones through a [2+2] cycloaddition followed by ring opening. [, ]
Q12: What are the products of photochemical reactions involving this compound?
A12: Photochemical reactions of aromatic ketones with this compound primarily yield alkyl 3,3-diarylacrylates via a [2+2] cycloaddition pathway. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


